molecular formula C8H6INO3 B13756868 2-(Aminocarbonyl)iodobenzoic acid CAS No. 71672-74-7

2-(Aminocarbonyl)iodobenzoic acid

Cat. No.: B13756868
CAS No.: 71672-74-7
M. Wt: 291.04 g/mol
InChI Key: PVJJTWJZVYDIIC-UHFFFAOYSA-N
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Description

2-(Aminocarbonyl)iodobenzoic acid is an organic compound that features both an amino group and an iodine atom attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminocarbonyl)iodobenzoic acid typically involves the iodination of 2-aminobenzoic acid. One common method is the Sandmeyer reaction, where 2-aminobenzoic acid is first converted to a diazonium salt, which is then reacted with potassium iodide to introduce the iodine atom . The reaction conditions generally involve the use of hydrochloric acid, sodium nitrite, and potassium iodide, with careful temperature control to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for larger quantities. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, the purification process may involve recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-(Aminocarbonyl)iodobenzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: 2-Iodoxybenzoic acid.

    Reduction: Various reduced derivatives depending on the reducing agent used.

    Substitution: Substituted benzoic acids with different functional groups replacing the iodine atom.

Scientific Research Applications

2-(Aminocarbonyl)iodobenzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-(Aminocarbonyl)iodobenzoic acid exerts its effects depends on the specific reaction or application. For example, in oxidation reactions, the iodine atom in the compound acts as an electron acceptor, facilitating the transfer of electrons from the substrate to the oxidizing agent . This process often involves the formation of intermediate radical species and the subsequent formation of the oxidized product.

Comparison with Similar Compounds

    2-Iodobenzoic acid: Similar in structure but lacks the amino group.

    2-Iodoxybenzoic acid: An oxidized form of 2-(Aminocarbonyl)iodobenzoic acid with hypervalent iodine.

    2-Aminobenzoic acid: Similar in structure but lacks the iodine atom.

Uniqueness: this compound is unique due to the presence of both an amino group and an iodine atom, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a versatile compound in organic synthesis and other applications.

Properties

CAS No.

71672-74-7

Molecular Formula

C8H6INO3

Molecular Weight

291.04 g/mol

IUPAC Name

2-carbamoyl-3-iodobenzoic acid

InChI

InChI=1S/C8H6INO3/c9-5-3-1-2-4(8(12)13)6(5)7(10)11/h1-3H,(H2,10,11)(H,12,13)

InChI Key

PVJJTWJZVYDIIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)I)C(=O)N)C(=O)O

Origin of Product

United States

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